molecular formula C10H18O2 B15488694 2,8-Dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 5406-40-6

2,8-Dimethyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B15488694
CAS No.: 5406-40-6
M. Wt: 170.25 g/mol
InChI Key: YKHKAOKXKOEKNF-UHFFFAOYSA-N
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Description

2,8-Dimethyl-1,4-dioxaspiro[4.5]decane is a bicyclic ketal derivative characterized by a spirocyclic structure where a 1,4-dioxolane ring is fused to a cyclohexane moiety. Its IUPAC name and molecular formula (C₁₀H₁₈O₂) confirm the presence of two methyl groups at positions 2 and 8 on the dioxolane and cyclohexane rings, respectively . This compound is structurally related to meso-erythritol-derived spiroketals, which are known for their applications in polymer chemistry due to their ability to form linear polymer chains via bis-ketal linkages . The X-ray crystal structure of its analog, 2,2′-bi-1,4-dioxaspiro[4.5]decane, reveals a linear molecular geometry with dioxolane rings positioned on opposite sides of the central bond, enabling ordered packing in solid states .

Synthetic routes for such spiroketals often involve acid-catalyzed cyclization of ketones with diols. For example, 1,4-dioxaspiro[4.5]decan-8-ol (a precursor) is synthesized via NaBH₄ reduction of the corresponding ketone, followed by functionalization to introduce substituents like methoxy or halogen groups .

Properties

CAS No.

5406-40-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,8-dimethyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)11-7-9(2)12-10/h8-9H,3-7H2,1-2H3

InChI Key

YKHKAOKXKOEKNF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCC(O2)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl-Substituted Derivatives

  • The C–C bond elongation in radical cations is shorter (1.64 Å) compared to benzylic analogs (2.94 Å), indicating reduced stability .
  • 8-Allylidene-1,4-dioxaspiro[4.5]decane : The allylidene group introduces conjugated double bonds, enabling polymerization or further functionalization. This compound is synthesized via Wittig reactions with a 60% yield .

Halogen-Substituted Derivatives

Compound Substituent Molecular Formula Key Properties/Reactivity
8-Chloro-1,4-dioxaspiro[4.5]decane Cl C₈H₁₃ClO₂ Chlorine enhances electrophilicity; used in nucleophilic substitution reactions .
8-Bromo-1,4-dioxaspiro[4.5]decane Br C₈H₁₃BrO₂ Bromine facilitates radical reactions; GHS safety data highlights toxicity risks .
8,8-Difluoro-1,4-dioxaspiro[4.5]decane 2F C₈H₁₂F₂O₂ Low yield (due to HF byproduct formation) and unusual ²J(¹⁹F–¹⁹F) coupling (9.1 Hz) .

Functionalized Derivatives

  • 8-Aminomethyl-1,4-dioxaspiro[4.5]decane: Contains a primary amine group (C₉H₁₉NO₂), making it a versatile intermediate for drug synthesis. Soluble in polar solvents (e.g., ethanol) and used as an amino-protecting reagent .
  • 8-Hydroxy-1,4-dioxaspiro[4.5]decane : A key precursor for methoxy and ketone derivatives. Synthesized via NaBH₄ reduction, with applications in agrochemicals and polymers .

Heteroatom Variations in Spirocyclic Frameworks

Compound Heteroatoms Molecular Formula Applications/Properties
1,4-Dioxaspiro[4.5]decane O, O C₈H₁₄O₂ Base structure for ketal-based polymers; used in erythritol-derived materials .
1-Oxa-4-thiaspiro[4.5]decane O, S C₈H₁₄OS Enhanced binding affinity in serotonin receptors due to sulfur’s polarizability .
1,4-Dithiaspiro[4.5]decane S, S C₈H₁₄S₂ Improved metabolic stability in pharmaceuticals compared to oxygen analogs .
1,4-Dioxa-8-azaspiro[4.5]decane O, N C₈H₁₅NO₂ Nitrogen enables coordination with metal catalysts; used in ALDH1A1 inhibitors .

Key Findings :

  • Oxygen vs. Sulfur : Sulfur-containing spirocycles exhibit stronger interactions with biological targets (e.g., serotonin receptors) due to larger atomic size and polarizability .
  • Nitrogen Incorporation : Azaspiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) show improved solubility and catalytic utility in asymmetric synthesis .

Steric and Electronic Effects in Polymerization

  • 2,2′-Bi-1,4-dioxaspiro[4.5]decane : Forms linear polymers via bis-ketal linkages. The spirocyclic structure prevents cross-linking, enabling ordered crystal packing .

Q & A

Q. What are the optimal synthetic conditions for preparing 2,8-dimethyl-1,4-dioxaspiro[4.5]decane and its derivatives?

A common method involves acid-catalyzed cyclization. For example, Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is synthesized using p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) under reflux for 12–24 hours . Temperature control (~80°C) and solvent purity are critical for achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H NMR : Key signals include methyl groups (δ 1.2–1.4 ppm) and spirocyclic ether protons (δ 3.7–4.1 ppm).
  • IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-H (2850–2950 cm⁻¹) confirm the dioxolane ring and methyl substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 228.29 for ethyl carboxylate derivatives) validate the molecular formula .

Q. What safety protocols are essential for handling spirocyclic dioxolanes in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as some derivatives may release volatile byproducts (e.g., HF in fluorination reactions) .
  • Waste Disposal : Neutralize acidic residues before disposal and avoid draining into sewage systems .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in radical-mediated reactions?

Studies show that aryl substituents stabilize radical cations during C–C bond activation, enabling selective fluorination. For example, 6-phenyl derivatives undergo fluorination with [SF3][SbF6], while 6-methyl analogs remain inert due to insufficient radical stabilization . Computational analysis (B3PW91/6-311++G) reveals bond elongation trends correlated with substituent electron-donating capacity .

Q. What strategies improve yields in difluorination reactions of spirocyclic dioxolanes?

Low yields in 8,8-difluoro-1,4-dioxaspiro[4.5]decane synthesis (~20%) are attributed to competing HF formation. Mitigation strategies include:

  • Moisture Control : Anhydrous CH3CN and CsF (0.4 equiv.) reduce HF byproduct formation .
  • Catalyst Screening : Heterogeneous catalysts (e.g., SiO2–SO3H) enhance selectivity by minimizing side reactions .

Q. How can X-ray crystallography resolve structural ambiguities in spirocyclic derivatives?

SHELXL software is widely used for refining crystal structures. For example, 2,2′-bi-1,4-dioxaspiro[4.5]decane’s linear conformation was confirmed via X-ray diffraction, with bond angles and torsion angles matching density functional theory (DFT) predictions . Data collection at low temperatures (100 K) improves resolution for light-atom structures .

Q. What thermodynamic properties are critical for predicting the stability of this compound?

  • ΔvapH° : Enthalpy of vaporization (50.6 ± 0.6 kJ/mol) indicates volatility under standard conditions .
  • Thermal Decomposition : Onset temperatures >200°C suggest stability in most synthetic workflows .

Q. How does the spirocyclic framework influence biological activity in drug discovery?

The rigid spiro structure enhances binding affinity to enzymes by restricting conformational flexibility. Derivatives like 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl acetates show potential as kinase inhibitors due to hydrogen bonding with catalytic lysine residues .

Data Contradictions and Resolution

9. Discrepancies in fluorination reactivity between spirocyclic and acyclic ketones
Homogeneous catalysts favor bis-ketal formation in acyclic ketones, while heterogeneous catalysts (e.g., SiO2–SO3H) promote etherification due to steric effects . This highlights the need for catalyst-matched reaction design.

10. Conflicting reports on radical stabilization in methyl-substituted spiro compounds
While methyl groups typically destabilize radicals, computational studies suggest hyperconjugative interactions in 2,8-dimethyl derivatives partially offset this effect, enabling niche applications in photocatalysis .

Methodological Recommendations

  • Synthesis : Optimize solvent ratios (e.g., acetone:water 1:1) and reflux duration .
  • Characterization : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) for unambiguous structural assignment .
  • Computational Tools : Use Gaussian or ORCA for DFT calculations to predict substituent effects on reactivity .

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